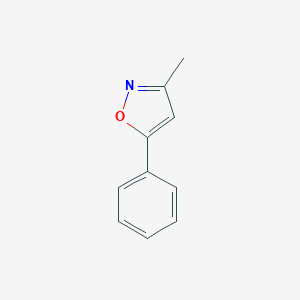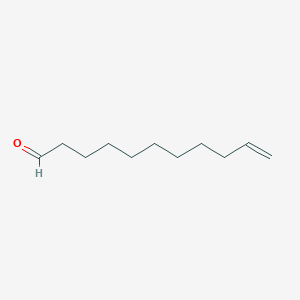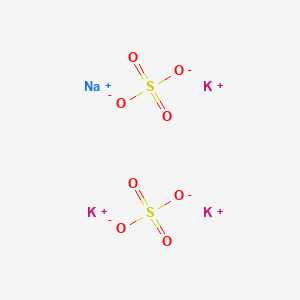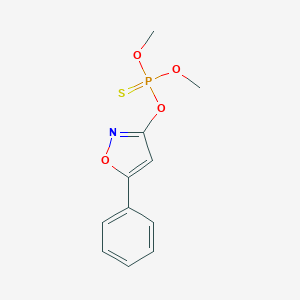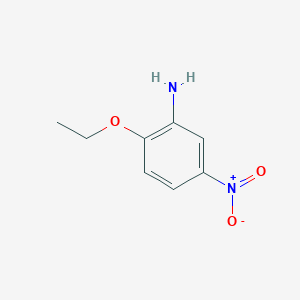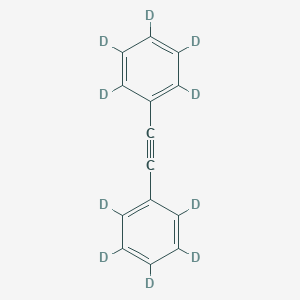
Diphenylacetylene-D 10
説明
Diphenylacetylene-D 10, also known as Tolan-d10, is a stable isotope with a linear formula of C6D5C≡CC6D5 . It has a molecular weight of 188.29 . The molecule consists of two phenyl groups attached to a C2 unit . It is a colorless solid and is used as a building block in organic synthesis and as a ligand in organometallic chemistry .
Synthesis Analysis
The synthesis of Diphenylacetylene-D 10 involves a two-step process. The first step is the bromination of trans-stilbene to provide meso-stilbene dibromide . Once this product is isolated and purified, it is subjected to dehydrohalogenation conditions to obtain diphenylacetylene .Molecular Structure Analysis
The molecular structure of Diphenylacetylene-D 10 is represented by the SMILES string [2H]c1c([2H])c([2H])c(C#Cc2c([2H])c([2H])c([2H])c([2H])c2[2H])c([2H])c1[2H] . The central C≡C distance is 119.8 picometers .Chemical Reactions Analysis
Diphenylacetylene-D 10 can participate in various chemical reactions. For instance, it has been used in the selective hydrogenation of diphenylacetylene .Physical And Chemical Properties Analysis
Diphenylacetylene-D 10 has a boiling point of 170 °C/19 mmHg and a melting point of 58-60 °C . It has a density of 1.045 g/mL at 25 °C .科学的研究の応用
Organic Scintillator Material : Diphenylacetylene (DPAC) shows promise as an organic scintillator material for fast neutron detection. The crystal structure, optical transparency, and thermal behavior of DPAC have been studied extensively (Purushothaman et al., 2021).
Photophysical and Photochemical Properties : The photophysical and photochemical primary processes of DPAC derivatives have been reviewed, revealing curious properties of the low-lying excited singlet states of DPAC (Hirata, 1999).
Hydrogenation Catalyst Research : DPAC is a precursor in the hydrogenation process over Pd clusters, important for understanding the catalytic mechanism at the molecular level (Chen et al., 2020).
Stable Organic Semiconductor : Derivatives of DPAC, such as 2,7-diphenyl[1]benzoselenopheno[3,2-b][1]benzoselenophene, have been used as stable organic semiconductors for high-performance field-effect transistors (Takimiya et al., 2006).
Supramolecular Switches : DPAC derivatives demonstrate intriguing behavior in accommodating cationic and anionic partners, making them suitable for studying conformational changes in supramolecular switches (Wolk et al., 2013).
Spectral and Photophysical Studies : Symmetrically substituted DPAC derivatives have been analyzed for their spectral and photophysical properties, aiding in understanding the relationship between structure and photophysical characteristics (Wierzbicka et al., 2015).
Conjugated Polymers for Sensor and Actuator Applications : Poly(diphenylacetylene)s, a class of conjugated polymers, exhibit various properties like liquid crystallinity and fluorescence, making them useful for sensors and actuators (Jin & Kwak, 2017).
Liquid Crystal Alignment : DPAC's photophysical properties have been explored for liquid crystal alignment, demonstrating its potential in photonic applications (Obi et al., 1999).
Photocatalysis Applications : Diphenyldiacetylene-based materials, closely related to DPAC, show promise in photocatalysis, especially for the degradation of organic pollutants (Lu & Zhu, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584206 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetylene-D 10 | |
CAS RN |
19339-46-9 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)

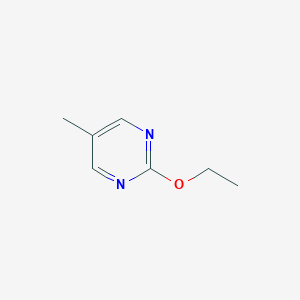

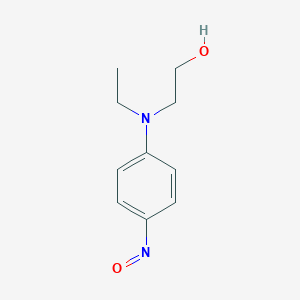
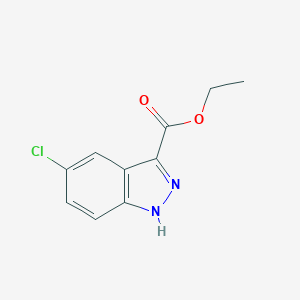

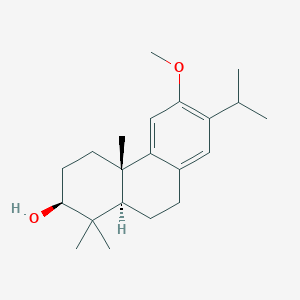
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
